molecular formula C16H16N6O2 B2398752 1-(3-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea CAS No. 951516-72-6

1-(3-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2398752
CAS No.: 951516-72-6
M. Wt: 324.344
InChI Key: USRADAUSDDLLBF-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group, a phenyl group, and a tetrazole ring

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-carbaldehyde under appropriate conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the tetrazole ring. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It may serve as a lead compound for the development of new therapeutic agents.

    Materials Science: The unique structural features of this compound make it a candidate for the design of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)-3-phenylurea: Lacks the tetrazole ring, which may result in different chemical and biological properties.

    1-(3-Methoxyphenyl)-3-((1-methyl-1H-tetrazol-5-yl)methyl)urea: Contains a methyl group instead of a phenyl group on the tetrazole ring, potentially altering its reactivity and interactions.

    1-(3-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)ethyl)urea: Has an ethyl linker instead of a methylene linker, which may affect its conformational flexibility and binding properties.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological behavior.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-24-14-9-5-6-12(10-14)18-16(23)17-11-15-19-20-21-22(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,17,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRADAUSDDLLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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